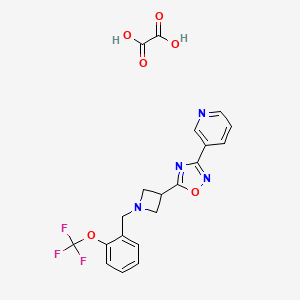
3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, an azetidine ring, and an oxadiazole ring, all of which are common structures in medicinal chemistry. The trifluoromethoxy group attached to the benzyl group is a common bioisostere used to modify the physical-chemical properties of a molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and the trifluoromethoxy group. These groups will contribute to the overall shape and electronic distribution of the molecule, which can have significant effects on its reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the pyridine and oxadiazole rings suggests that it might participate in electrophilic aromatic substitution reactions. The azetidine ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might enhance its ability to cross biological membranes. The heterocyclic rings could contribute to its stability and may also influence its solubility .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds containing oxadiazole structures, such as "3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate", have been explored extensively. These compounds are synthesized through various chemical reactions and characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, Desai and Dodiya (2014) synthesized a series of azetidinone derivatives incorporating oxadiazole and evaluated them for antimicrobial activity, highlighting the structural versatility and potential biological applications of such compounds (Desai & Dodiya, 2014).
Antimicrobial Screening
Research has focused on evaluating the antimicrobial properties of oxadiazole derivatives. Desai and Dodiya's work on quinoline-oxadiazole–based azetidinone derivatives revealed significant antimicrobial activity against various bacterial and fungal strains, underscoring the potential of oxadiazole compounds in developing new antimicrobial agents (Desai & Dodiya, 2014).
Optical and Electronic Applications
The unique structural features of oxadiazole compounds lend themselves to applications in optical and electronic devices. For example, Shih et al. (2015) explored the use of m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs), demonstrating their potential in improving the efficiency and performance of OLEDs (Shih et al., 2015).
Antitumor Activity
The exploration of oxadiazole derivatives for their antitumor activity represents another significant area of research. Maftei et al. (2016) investigated novel oxadiazole and trifluoromethylpyridine derivatives for their potential antitumor properties, identifying compounds with promising in vitro anticancer activity, which suggests the therapeutic potential of these compounds in cancer treatment (Maftei et al., 2016).
Future Directions
Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity and mechanism of action, and evaluation of its biological activity. This could involve in vitro studies to determine its interactions with potential biological targets, as well as in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties .
properties
IUPAC Name |
oxalic acid;3-pyridin-3-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2.C2H2O4/c19-18(20,21)26-15-6-2-1-4-13(15)9-25-10-14(11-25)17-23-16(24-27-17)12-5-3-7-22-8-12;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMWAGNMDITKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

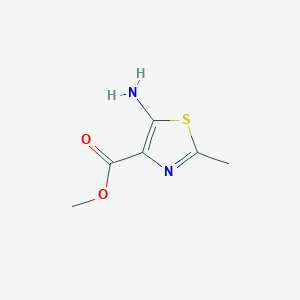
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)
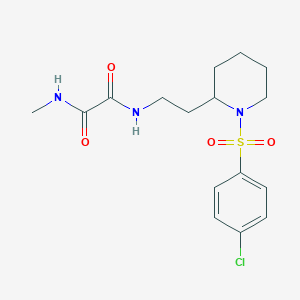
![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)

![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
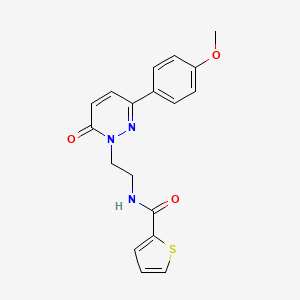
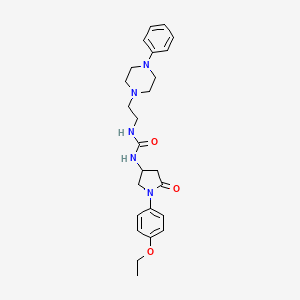
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)
![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)